1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, difluoromethoxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This reaction is often carried out under mild conditions, using copper(I) catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares a similar triazole ring structure but differs in the substitution pattern.
α,α-Difluoro-p-anisaldehyde: This compound contains a difluoromethoxy group but lacks the triazole ring.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of difluoromethoxy and methoxyphenyl groups with a triazole ring.
Properties
Molecular Formula |
C19H18F2N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N4O3/c1-12-17(18(26)24(2)13-4-8-15(27-3)9-5-13)22-23-25(12)14-6-10-16(11-7-14)28-19(20)21/h4-11,19H,1-3H3 |
InChI Key |
CHWQKBFMGDJTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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